

Tautomerism of 2-Hydroxy-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-5-nitropyridine**

Cat. No.: **B147068**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prototropic tautomerism of **2-hydroxy-5-nitropyridine** is a critical aspect of its chemical behavior, influencing its structure, reactivity, and potential as a scaffold in medicinal chemistry. This molecule exists in a dynamic equilibrium between its enol (**2-hydroxy-5-nitropyridine**) and keto (5-nitro-2-pyridone) forms. This technical guide provides a comprehensive overview of this tautomerism, consolidating data from spectroscopic and computational studies. It details the experimental protocols for characterization, presents quantitative data on the equilibrium, and visualizes the core concepts and analytical workflows, serving as an in-depth resource for researchers in organic chemistry and drug development.

Introduction: The Duality of 2-Hydroxypyridines

The tautomerism of 2-hydroxypyridine and its derivatives is a classic example of lactam-lactim isomerism. The interconversion involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, temperature, and physical state. For **2-hydroxy-5-nitropyridine**, the presence of the strongly electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the heterocyclic ring and, consequently, the relative stability of the two tautomers. Understanding which tautomer predominates under various conditions is crucial for predicting molecular interactions, particularly hydrogen bonding patterns, which are fundamental in drug-receptor binding.

The Tautomeric Equilibrium

2-Hydroxy-5-nitropyridine exists as two primary tautomers: the aromatic enol form, **2-hydroxy-5-nitropyridine** (HNP), and the non-aromatic but highly conjugated keto form, **5-nitro-2-pyridone** (NPO). The equilibrium is a dynamic process, though in many conditions, one form is significantly more stable and therefore predominates.

Caption: Tautomeric equilibrium between the enol (lactim) and keto (lactam) forms.

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of the HNP and NPO tautomers has been quantified through both computational and experimental methods. In the gas phase and solid state, the keto (NPO) form is thermodynamically favored.

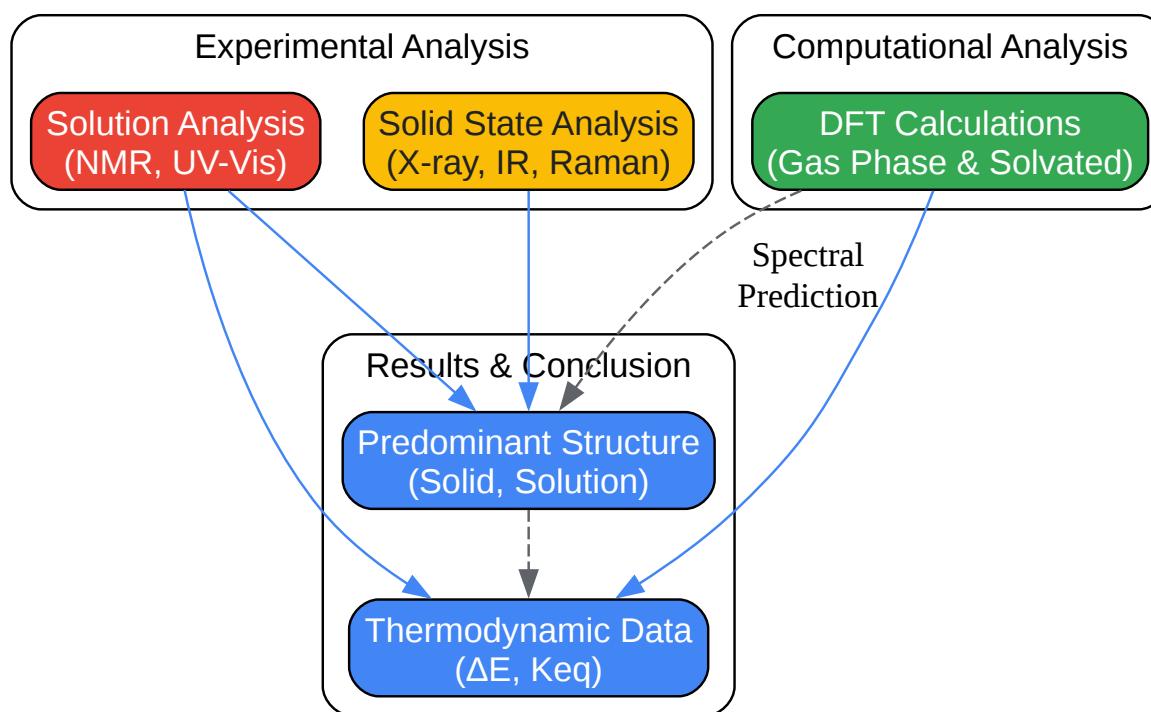
Table 1: Relative Energies of Tautomers (Gas Phase)

Computational studies using Density Functional Theory (DFT) consistently show the keto tautomer to be more stable in the gas phase.[1][2]

Computational Method	Basis Set	ΔE (Keto - Enol) (kcal/mol)	Favored Tautomer	Reference
B3LYP, ωB97XD, mPW1PW91	6-311++G(d,p)	-0.857 to -1.345	Keto (NPO)	[1][3]

ΔE represents the difference in electronic energy. A negative value indicates the keto form is more stable.

Table 2: Tautomeric Equilibrium in Various Solvents


UV/Vis spectroscopy is a powerful technique for quantifying the tautomeric ratio in different solvents by comparing the spectra of the compound of interest with its N-methyl (fixed keto) and O-methyl (fixed enol) analogs.[4][5] While the methodology is well-established for **2-hydroxy-5-nitropyridine**, specific K_{eq} values from key literature were not available in the

initial search results. However, studies on substituted 2-hydroxypyridines generally show that polar solvents tend to favor the more polar keto (pyridone) form.[4]

Solvent	Tautomeric Constant ($K_T = [Keto]/[Enol]$)	Predominant Form
Dimethyl Sulfoxide (DMSO)	Predominantly Keto (qualitative NMR data)[1]	Keto (NPO)
Dichloromethane	Data Not Available	-
Methanol	Data Not Available	-
Carbon Tetrachloride	Data Not Available	-

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational chemistry is required for a thorough investigation of the tautomerism of **2-hydroxy-5-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive study of tautomerism.

X-ray Crystallography

- Objective: To unambiguously determine the molecular structure in the solid state.
- Methodology: A single crystal of **2-hydroxy-5-nitropyridine** is grown by slow evaporation from a suitable solvent. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. Studies have conclusively shown that the molecule crystallizes in the keto form, 5-nitro-2-pyridone.[4][5]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Objective: To determine the predominant tautomeric form in solution and observe chemical exchange.
 - Methodology: ^1H , ^{13}C , and ^{15}N NMR spectra are recorded for **2-hydroxy-5-nitropyridine** in a deuterated solvent (e.g., DMSO-d₆).[1] The chemical shifts and coupling constants are compared with those predicted for each tautomer by computational methods (e.g., GIAO-DFT). For **2-hydroxy-5-nitropyridine** in DMSO, the experimental chemical shifts show a better correlation with the values calculated for the keto (NPO) tautomer, indicating it is the major species in this solvent.[1][3]
- Vibrational Spectroscopy (IR and Raman)
 - Objective: To identify functional groups characteristic of each tautomer.
 - Methodology: Infrared and Raman spectra are recorded for the solid sample. The observed vibrational frequencies are assigned to specific normal modes. The presence of a C=O stretching frequency and the absence of a distinct O-H stretching band for the pyridinol form provide strong evidence for the predominance of the keto tautomer in the solid state.[1] These experimental frequencies are often compared with those calculated via DFT for confirmation.

- UV/Vis Spectroscopy
 - Objective: To quantify the tautomeric equilibrium constant (KT) in various solvents.
 - Methodology: The UV/Vis absorption spectrum of **2-hydroxy-5-nitropyridine** is recorded in the solvent of interest.[4] This spectrum represents the combined absorbance of both tautomers. To deconvolve the contributions, the spectra of two reference compounds, 2-methoxy-5-nitropyridine (which is "fixed" in the enol-like form) and 1-methyl-5-nitro-2-pyridone (which is "fixed" in the keto form), are also recorded under the same conditions. The KT can then be calculated by solving a system of equations based on the Beer-Lambert law at specific wavelengths where the individual tautomers have distinct absorption maxima.[5]

Computational Chemistry

- Objective: To calculate the relative thermodynamic stabilities of the tautomers and to predict spectroscopic properties to aid in experimental data interpretation.
- Methodology: Quantum mechanical calculations are performed using Density Functional Theory (DFT).[1][3]
 - Geometry Optimization: The 3D structures of both the keto and enol tautomers are optimized to find their lowest energy conformations. Common functional/basis set combinations include B3LYP/6-311++G(d,p) and ω B97XD/6-311++G(d,p).
 - Energy Calculation: The single-point electronic energies of the optimized structures are calculated. The difference in energy (ΔE) provides an estimate of their relative stability. Zero-point vibrational energy (ZPVE) corrections are typically included for greater accuracy.
 - Solvent Effects: To model the tautomerism in solution, a continuum solvation model, such as the Polarization Continuum Model (PCM), is applied during the calculations.[1]
 - NMR/IR Prediction: NMR chemical shifts (using the GIAO method) and vibrational frequencies can be calculated for the optimized structures.[1] These predicted spectra are invaluable for assigning experimental signals to a specific tautomer.

Conclusion

The tautomeric equilibrium of **2-hydroxy-5-nitropyridine** lies heavily in favor of the 5-nitro-2-pyridone (keto) form. This preference is confirmed in the solid state by X-ray crystallography and vibrational spectroscopy, in the gas phase by high-level DFT calculations, and in polar aprotic solvents like DMSO by NMR spectroscopy.^{[1][3][5]} The stability of the keto form is attributed to the favorable energetics of the cyclic amide group and its greater polarity, which is stabilized by polar environments. For professionals in drug development, this finding is paramount; any molecular modeling, docking, or QSAR study must consider the pyridone structure as the biologically relevant tautomer to accurately predict its interactions and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tautomerism of 2-Hydroxy-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147068#tautomerism-of-2-hydroxy-5-nitropyridine\]](https://www.benchchem.com/product/b147068#tautomerism-of-2-hydroxy-5-nitropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com